Technical Monograph: Z-Vrpr-fmk (tfa) – Irreversible MALT1 Paracaspase Inhibitor
Technical Monograph: Z-Vrpr-fmk (tfa) – Irreversible MALT1 Paracaspase Inhibitor
Executive Summary
Z-Vrpr-fmk (tfa) (Z-Val-Arg-Pro-Arg-fluoromethylketone, trifluoroacetate salt) is a peptide-based, irreversible inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1).[1][2][3] It serves as the canonical reference compound for validating MALT1 paracaspase activity in immunological signaling and lymphoma research.
While its physicochemical properties (high molecular weight, charge) limit its clinical utility compared to emerging small molecules (e.g., MI-2, mepazine), Z-Vrpr-fmk remains the primary tool for mechanistically dissecting the CBM (CARD11-BCL10-MALT1) complex's role in NF-κB activation. It is particularly critical in distinguishing the "scaffold" function of MALT1 from its "protease" function in Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL).
Mechanistic Profile & Chemical Biology[3]
1.1 Chemical Structure and Warhead
Z-Vrpr-fmk is a tetrapeptide mimic designed to occupy the substrate recognition pocket of MALT1.[1]
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Sequence: Z-Val-Arg-Pro-Arg (VRPR).[3] This sequence mimics the P4-P1 substrate specificity of MALT1, which has a strong preference for Arginine at the P1 position.
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Warhead (FMK): The fluoromethylketone group acts as an electrophilic trap.[1] It undergoes nucleophilic attack by the catalytic Cysteine 464 (Cys464) in the MALT1 active site, forming a stable, irreversible covalent thioether bond.
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Salt Form (TFA): The trifluoroacetate salt improves the solubility of the highly basic arginine residues.
1.2 Mechanism of Action
MALT1 is unique among caspases and paracaspases because it requires dimerization and mono-ubiquitination to activate its proteolytic domain. Once active, MALT1 cleaves specific negative regulators (e.g., A20/TNFAIP3 , RelB ) and signaling partners (BCL10 ).[4]
Z-Vrpr-fmk functions by:
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Competitive Binding: Entering the catalytic pocket via its VRPR peptide sequence.
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Covalent Inactivation: Irreversibly alkylating the catalytic cysteine, thereby silencing protease activity without disrupting the scaffolding function of the CBM complex.
Signaling Architecture: The CBM Complex
The therapeutic relevance of Z-Vrpr-fmk lies in the NF-κB pathway.[5] In ABC-DLBCL, chronic B-cell receptor (BCR) signaling leads to constitutive assembly of the CBM complex.
Graphviz Diagram: MALT1 Signaling & Inhibition Node This diagram illustrates the precise intervention point of Z-Vrpr-fmk within the NF-κB signaling cascade.
Caption: Z-Vrpr-fmk blocks the proteolytic arm of MALT1, preventing the cleavage of negative regulators like A20.
Pharmacological Characterization
Researchers must account for the difference between biochemical potency and cellular efficacy. The high charge of the arginine residues results in poor membrane permeability, necessitating higher concentrations in cell-based assays.
| Parameter | Value / Description | Context |
| Molecular Weight | ~818.8 g/mol (TFA salt) | Large peptide size limits passive diffusion. |
| Biochemical IC50 | < 10 nM | Cell-free assay using recombinant MALT1. |
| Cellular EC50 | 12.5 – 75 µM | High dose required for intracellular target engagement. |
| Solubility | Soluble in Water (10 mg/mL) or DMSO | Hygroscopic; store desiccant-protected at -20°C. |
| Selectivity | High for MALT1 | >100-fold selective over Caspase-3/8/9 at <10 µM. |
| Target Cells | ABC-DLBCL (e.g., HBL-1, TMD8) | GCB-DLBCL (e.g., BJAB) are generally insensitive. |
Experimental Framework
To ensure data integrity (E-E-A-T), experiments using Z-Vrpr-fmk must include proper controls (e.g., Z-FA-fmk as a negative control) and orthogonal readouts.
4.1 Protocol: Fluorogenic MALT1 Protease Activity Assay
This assay measures the direct inhibition of MALT1 catalytic activity in cell lysates or using recombinant protein.
Materials:
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Substrate: Ac-LRSR-AMC (Acetyl-Leu-Arg-Ser-Arg-7-amino-4-methylcoumarin).
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Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 1 M Sodium Citrate (Citrate stabilizes MALT1 dimers).
Step-by-Step Workflow:
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Preparation: Dilute Z-Vrpr-fmk in DMSO. Prepare a serial dilution (e.g., 0.1 nM to 10 µM).
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Incubation: Mix 20 ng of recombinant MALT1 (or 5 µg activated lysate) with the inhibitor. Incubate for 30 minutes at 30°C to allow covalent modification.
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Activation: Add the Ac-LRSR-AMC substrate (final concentration 50 µM).
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Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 60 minutes.
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Validation: Calculate the slope (RFU/min) of the linear phase. The slope should decrease dose-dependently.
4.2 Protocol: Western Blotting for BCL10 Cleavage
MALT1 cleavage of BCL10 is the most robust cellular marker for target engagement.
Step-by-Step Workflow:
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Treatment: Treat ABC-DLBCL cells (e.g., HBL-1) with 50 µM Z-Vrpr-fmk for 6–12 hours.
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Note: Lower concentrations (1-10 µM) often fail to show effect in Western blots due to permeability issues.
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Stimulation (Optional): If using non-constitutively active cells (e.g., Jurkat), stimulate with PMA (20 ng/mL) + Ionomycin (1 µM) for 30 minutes post-inhibitor incubation.
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Lysis: Lyse cells in RIPA buffer containing protease inhibitors excluding cysteine protease inhibitors (avoid broad spectrum cocktails containing E-64 if checking activity downstream, though Z-Vrpr-fmk has already bound).
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Detection: Blot for BCL10 .
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Result: Active MALT1 produces a specific cleavage fragment (~2-3 kDa smaller than full length).
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Inhibition: Z-Vrpr-fmk treatment should result in the disappearance of the lower molecular weight cleaved band and accumulation of full-length BCL10.
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Graphviz Diagram: Experimental Validation Workflow Logic flow for confirming specific MALT1 inhibition.
Caption: Multi-modal validation ensures observed effects are due to MALT1 inhibition.
Troubleshooting & Critical Considerations
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Permeability vs. Potency: A common error is using biochemical IC50 values (nM range) in cell culture. Due to the two arginine residues, Z-Vrpr-fmk is highly charged. You must use 25–75 µM for cellular assays. If toxicity is observed, ensure it is specific to ABC-DLBCL lines; GCB-DLBCL lines should remain viable at these concentrations.
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Stability: The FMK warhead is reactive. Avoid buffers with high concentrations of DTT during the inhibitor incubation phase if possible, although MALT1 requires reducing agents for activity. The standard protocol involves pre-incubating the enzyme and inhibitor before adding the substrate or reducing agent if competition is a concern, though covalent inhibitors generally outcompete DTT over time.
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Control Compounds: Always run a parallel condition with Z-FA-fmk (negative control) to rule out non-specific toxicity from the FMK group or peptide backbone.
References
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Ferch, U., et al. (2009). "Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells." Journal of Experimental Medicine.
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Hailfinger, S., et al. (2009). "Essential role of MALT1 protease activity in NF-κB activation of B cell receptor-stimulated B cells." Proceedings of the National Academy of Sciences (PNAS).
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Fontan, L., et al. (2012). "MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo." Cancer Cell.
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Cayman Chemical. "Z-VRPR-FMK (trifluoroacetate salt) Product Information."
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Rebeaud, F., et al. (2008). "The proteolytic activity of the paracaspase MALT1 is key in T cell activation." Nature Immunology.
Sources
- 1. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
